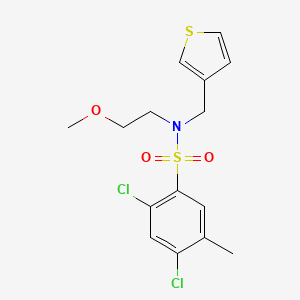
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2NO3S2 and its molecular weight is 394.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with biological targets. The sulfonamide group is known for its antibacterial properties, which are achieved through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Pharmacological Effects
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Properties :
- Preliminary research indicates that this compound may also possess anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.
-
Anticancer Potential :
- Some studies suggest that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry reported that this compound showed potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various bacterial strains .
- Study 2 : In a pharmacokinetic study involving animal models, the compound was administered intraperitoneally, and its metabolites were identified using HPLC-MS/MS techniques. The results indicated significant systemic exposure and highlighted the importance of understanding its metabolic pathways for therapeutic applications .
- Study 3 : Research conducted on the anti-inflammatory effects revealed that this compound could reduce cytokine production in vitro, suggesting a mechanism for its potential use in treating autoimmune diseases .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S2/c1-11-7-15(14(17)8-13(11)16)23(19,20)18(4-5-21-2)9-12-3-6-22-10-12/h3,6-8,10H,4-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSZBJNVZQAHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














